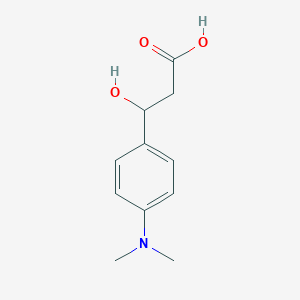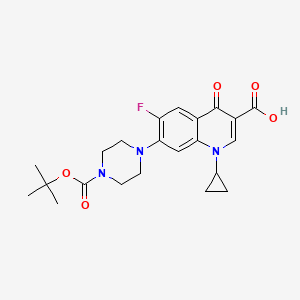
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione is an organic compound with the molecular formula C10H16O2. It is a cyclopropyl derivative of pentane-1,3-dione, characterized by the presence of a cyclopropyl group and two methyl groups attached to the pentane backbone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione typically involves the cyclopropanation of a suitable precursor, such as a pentane-1,3-dione derivative. One common method is the reaction of 2,4-dimethylpentane-1,3-dione with a cyclopropyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, organometallic compounds.
科学的研究の応用
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione involves its interaction with molecular targets through various pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and result in specific effects, depending on the context of the study.
類似化合物との比較
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione can be compared with other cyclopropyl derivatives and pentane-1,3-dione analogs:
Similar Compounds: 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, 1-Cyclopropyl-2,2-dimethylpentane-1,3-dione.
Uniqueness: The presence of both cyclopropyl and dimethyl groups in this compound imparts unique reactivity and stability compared to its analogs
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
1-cyclopropyl-2,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-6(2)9(11)7(3)10(12)8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
YWXLRVIDNYVXMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(C)C(=O)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


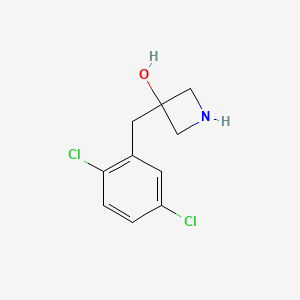
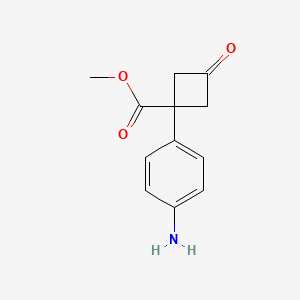
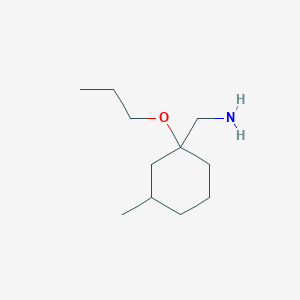
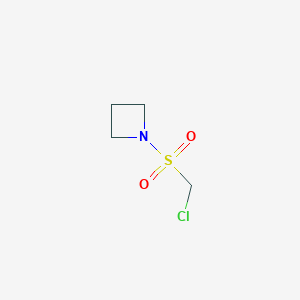
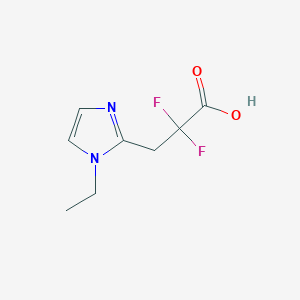
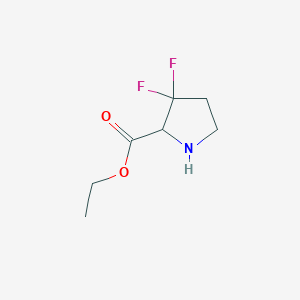


![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)

![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)

